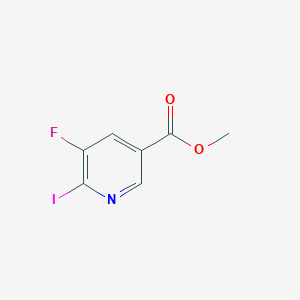

Methyl 5-fluoro-6-iodonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials. nih.govijarsct.co.in The pyridine nucleus is a key structural motif in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In the realm of synthetic chemistry, pyridine derivatives serve as crucial intermediates and are among the most widely used scaffolds for drug design and synthesis. nih.gov Their importance is underscored by their presence in a wide range of therapeutic agents, including antihistamines, and anticancer drugs. ijarsct.co.inresearchgate.net The development of novel and efficient methods for the synthesis of functionalized pyridines remains a vibrant and critical area of research, driven by the constant demand for new molecules with tailored properties. numberanalytics.combohrium.com

The Role of Halogenation in Modulating Reactivity of Nicotinates

Halogenation of the nicotinate (B505614) framework plays a pivotal role in modulating its chemical reactivity. acs.org The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, at specific positions on the pyridine ring significantly influences the electron distribution and steric environment of the molecule. This, in turn, dictates its behavior in subsequent chemical transformations.

The presence of halogens can enhance the reactivity of the nicotinate towards nucleophilic substitution reactions. nih.gov Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, and other transition-metal-catalyzed transformations. nih.gov This allows for the introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. The specific nature of the halogen atom also influences the strength of non-covalent interactions, such as halogen bonding, which is increasingly being recognized as a powerful tool in crystal engineering and drug design. nih.govnih.gov

Overview of Methyl 5-fluoro-6-iodonicotinate's Position in Synthetic Chemistry

This compound is a strategically important, substituted nicotinic acid ester that features both a fluorine and an iodine atom on the pyridine ring. This unique combination of halogens at the 5- and 6-positions makes it a highly valuable and versatile building block in organic synthesis. The fluorine atom, with its strong electron-withdrawing properties, and the iodine atom, a good leaving group in cross-coupling reactions, provide orthogonal reactivity that can be selectively exploited.

This dual functionalization allows for a stepwise and controlled elaboration of the pyridine core. For instance, the iodine at the 6-position can be readily displaced or utilized in cross-coupling reactions, while the fluorine at the 5-position can influence the electronic properties of the ring and serve as a site for later-stage modifications or as a key feature in the final target molecule. This strategic positioning of two different halogens makes this compound a powerful tool for the synthesis of highly functionalized and complex pyridine derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5FINO2 |

| Molecular Weight | 281.02 g/mol |

| CAS Number | 1803767-23-8 bldpharm.com |

Detailed Research Findings

Recent research has highlighted the utility of related halogenated nicotinates in various synthetic endeavors. For example, methyl 6-chloro-5-iodonicotinate has been utilized as a key intermediate in the kilogram-scale synthesis of other valuable compounds. researchgate.net The synthesis of this and similar halogenated nicotinates often involves the iodination of a corresponding hydroxynicotinic acid precursor. For instance, 6-hydroxynicotinic acid can be iodinated using N-iodosuccinimide (NIS). sci-hub.se

The development of efficient synthetic routes to such halogenated pyridines is crucial. One approach involves the transformation of (aza)indole scaffolds into meta-amino(hetero)aryl nicotinates, offering access to halogen-substituted arylamines conjugated to a vitamin B3 backbone. nih.gov This underscores the importance of developing novel methodologies to access these valuable building blocks.

The reactivity of the carbon-iodine bond is a key feature of this compound. This bond can participate in a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 6-position of the pyridine ring. This versatility is crucial for the construction of molecular libraries for drug discovery and for the synthesis of complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

methyl 5-fluoro-6-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C7H5FINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 |

InChI Key |

GTOZGVXQBAMESP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Fluoro 6 Iodonicotinate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 5-fluoro-6-iodonicotinate identifies the most logical disconnections for a practical synthesis. The primary disconnection points are the ester linkage and the carbon-halogen bonds on the pyridine (B92270) ring.

The ester group can be disconnected via a Fischer esterification, leading back to the corresponding carboxylic acid, 5-fluoro-6-iodonicotinic acid, and methanol (B129727). This is a standard and efficient transformation.

Further disconnection of the 5-fluoro-6-iodonicotinic acid involves breaking the C-I and C-F bonds. The synthesis is strategically designed by first introducing the fluorine atom at the C-5 position, followed by a regioselective iodination at the C-6 position. This sequence is crucial as the directing effects of the substituents on the pyridine ring influence the regioselectivity of the halogenation steps. This leads back to 5-fluoronicotinic acid as a key intermediate, which itself can be synthesized from simpler precursors.

Classical Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a two-step process: the halogenation of a nicotinic acid precursor followed by the esterification of the carboxylic acid group.

Halogenation of Nicotinic Acid Precursors

The introduction of both fluorine and iodine onto the nicotinic acid scaffold requires careful regioselective control.

The iodination at the C-6 position of 5-fluoronicotinic acid is a critical step. This transformation can be achieved with high selectivity using specific iodinating agents. One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source. sci-hub.se Another established protocol utilizes molecular iodine (I₂) in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically conducted in water at an elevated temperature to facilitate the selective iodination at the 6-position, yielding 5-fluoro-6-iodonicotinic acid in high yields.

Table 1: Conditions for Regioselective Iodination of 5-fluoronicotinic acid

| Reagents | Solvent | Temperature | Time | Yield | Selectivity |

| I₂, K₂CO₃ | H₂O | 60°C | 4 h | 90-95% | Selective at C-6 |

The presence of a fluorine atom at the C-5 position is a key structural feature. The synthesis of the precursor, 5-fluoronicotinic acid, is therefore a fundamental preliminary step. The introduction of fluorine into organic molecules can be challenging due to its high electronegativity and the reactivity of fluorinating agents. rsc.org Methods for the synthesis of 5-halogenated nicotinic acids often start from readily available pyridine derivatives. google.com For instance, 5-fluoronicotinic acid can be prepared through various synthetic strategies, including nucleophilic aromatic substitution reactions on appropriately substituted pyridine precursors.

Esterification of the Carboxylic Acid Moiety

The final step in the synthesis is the conversion of the carboxylic acid group of 5-fluoro-6-iodonicotinic acid into a methyl ester.

Fischer esterification is a widely used and reliable method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com This method is advantageous due to the use of inexpensive reagents and its straightforward procedure.

Table 2: Fischer Esterification of 5-fluoro-6-iodonicotinic acid

| Alcohol | Acid Catalyst | Conditions | Time |

| Methanol | H₂SO₄ (catalytic) | Reflux | 6-8 h |

Coupling Agent-Mediated Esterification

The synthesis of this compound from its corresponding carboxylic acid, 5-fluoro-6-iodonicotinic acid, can be efficiently achieved through coupling agent-mediated esterification. This method circumvents the often harsh conditions of traditional Fischer-Speier esterification, which may require high temperatures and strong acid catalysts, potentially leading to the degradation of sensitive substrates. researchgate.net Coupling agents activate the carboxylic acid group, facilitating nucleophilic attack by an alcohol, in this case, methanol, under milder conditions. rsc.org

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, such as an activated ester or an acylphosphonium salt. This intermediate is then readily susceptible to nucleophilic substitution by methanol to yield the desired methyl ester, this compound. A variety of coupling reagents have been developed for esterification, each with its own set of advantages regarding reaction time, yield, and compatibility with different functional groups. rsc.orgnih.gov

Uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) are highly effective for ester formation at room temperature in the presence of organic bases. luxembourg-bio.comresearchgate.net These reagents are particularly useful for sterically hindered or sensitive substrates. luxembourg-bio.com Another innovative approach utilizes carbon disulfide (CS2) as a coupling agent, which promotes esterification under neutral, metal- and acid-free conditions, offering excellent yields and a simple work-up procedure. rsc.org

The selection of the appropriate coupling agent and reaction conditions is crucial for optimizing the synthesis of this compound, balancing factors such as reaction efficiency, cost, and the environmental impact of the reagents. nih.govthieme-connect.com

Table 1: Common Coupling Agents for Esterification

| Coupling Agent | Full Name | Activating Group | Key Features |

|---|---|---|---|

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium Salt | Fast reactions, high yields, mild conditions. luxembourg-bio.comresearchgate.net |

| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate | Uronium Salt | Effective for tertiary alcohols and sterically hindered substrates. luxembourg-bio.comresearchgate.net |

| NDTP | 5-nitro-4,6-dithiocyanatopyrimidine | Pyrimidine | Rapid (reactions can be complete in 1 minute), mild, and the reagent can be recycled. nih.gov |

| o-NosylOXY | Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | Oxime Ester | Byproducts are easily recovered and reused, making it environmentally friendly. organic-chemistry.org |

| CS₂ | Carbon Disulfide | Thioacyl Intermediate | Metal- and acid-free, neutral conditions, simple work-up. rsc.org |

Emerging and Catalytic Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of novel catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the preparation of complex molecules like this compound. These emerging strategies, particularly those involving transition metal catalysis, provide powerful tools for the targeted functionalization of heterocyclic systems.

Metal-Catalyzed Halogenation Strategies

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of this compound. Metal-catalyzed halogenation reactions have emerged as a powerful alternative to traditional methods, often providing higher regioselectivity and milder reaction conditions. Transition metals, particularly palladium, have been extensively used to catalyze the C-H functionalization of aromatic and heteroaromatic rings. sioc-journal.cnacs.org

For the synthesis of a precursor to this compound, a palladium-catalyzed iodination could be envisioned on a 5-fluoronicotinic acid derivative. Such reactions often employ an oxidant and an iodine source, like N-iodosuccinimide (NIS) or molecular iodine (I₂). The palladium catalyst facilitates the activation of a C-H bond at the 6-position of the pyridine ring, followed by iodination. sioc-journal.cn Similarly, the introduction of the fluorine atom can be achieved through catalytic methods. While direct C-H fluorination is challenging, modern electrophilic fluorinating agents like Selectfluor, in combination with transition metal catalysts, have shown promise in the fluorination of complex organic molecules. mdpi.com

The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired regioselectivity and avoiding side reactions. The directing effect of existing substituents on the pyridine ring plays a crucial role in determining the site of halogenation. acs.orgnih.gov

Table 2: Examples of Metal-Catalyzed Halogenation Systems

| Metal Catalyst | Ligand | Halogen Source | Substrate Type | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | Various phosphines or N-heterocyclic carbenes | IOAc | Carboranes | Regioselective B-H iodination. sioc-journal.cn |

| [Cp*Rh(PMe₃)(Ph)H] | PMe₃ | - | Fluorobenzenes | C-H oxidative addition for functionalization. nih.gov |

| AgNO₃ | None | Selectfluor | 1,3-Dicarbonyls | Catalytic electrophilic fluorination. mdpi.com |

| [Pd(OAc)₂]/CuI | 2-PyPPh₂ | Aryl Halides | (Poly)fluoroarenes | Catellani-type reaction for C-H functionalization. acs.orgnih.gov |

Advanced Cross-Coupling Methods for Pyridine Functionalization

Advanced cross-coupling reactions catalyzed by transition metals, most notably palladium, represent a cornerstone of modern organic synthesis and are highly applicable to the construction of this compound. rsc.orgmdpi.com These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the modular assembly of the target molecule from simpler precursors.

One plausible strategy involves a Suzuki-Miyaura coupling, where a di-halogenated pyridine, such as a 5-fluoro-6-bromonicotinate, could be reacted with a boronic acid or ester to introduce a desired substituent. Conversely, a boronic acid derivative of 5-fluoropyridine could be coupled with an iodinated methyl nicotinate (B505614) fragment. rsc.org Another powerful technique is the Stille coupling, which utilizes organotin reagents. For instance, a 5-tributylstannyl-4-fluoropyrazole has been shown to undergo palladium-catalyzed cross-coupling with aryl iodides, suggesting the feasibility of similar transformations on pyridine scaffolds. rsc.org

Furthermore, palladium-catalyzed C-F bond functionalization has emerged as a novel strategy. In this approach, a gem-difluoroalkene can be stereodivergently functionalized to a monofluoroalkene using either Pd(II) or Pd(0) catalysis, highlighting the potential for selective manipulation of C-F bonds in the synthesis of fluorinated heterocycles. nih.gov The development of ligand-directed C-H functionalization also offers a powerful tool for the regioselective introduction of functional groups onto the pyridine ring, guided by a directing group to the desired position before a cross-coupling event. nih.gov

These advanced cross-coupling methods provide a versatile and powerful toolkit for the synthesis of this compound, allowing for convergent and efficient synthetic routes.

Table 3: Advanced Cross-Coupling Strategies for Pyridine Functionalization

| Reaction Name | Catalyst System | Substrate 1 | Substrate 2 | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) with phosphine (B1218219) ligands | Organoboron compound | Organohalide | C-C |

| Stille Coupling | Pd(0) with phosphine ligands | Organotin compound | Organohalide | C-C |

| C-F Bond Functionalization | Pd(0) or Pd(II) | gem-Difluoroalkene | Arylboronic acid | C-C |

| Ligand-Directed C-H Functionalization | Pd(OAc)₂ | Arene with directing group | Arylboronic acid ester | C-C |

Chemical Transformations and Reactivity of Methyl 5 Fluoro 6 Iodonicotinate

Transition Metal-Catalyzed Cross-Coupling Reactions of Methyl 5-fluoro-6-iodonicotinate

Other Palladium and Copper-Catalyzed Transformations

Beyond common cross-coupling reactions, the iodine substituent on this compound serves as a key handle for various metal-catalyzed transformations. These reactions are crucial for introducing diverse functional groups and constructing more complex molecular architectures.

Notably, copper-catalyzed trifluoromethylation has been demonstrated on a large scale for analogous substrates, highlighting a viable pathway for introducing the valuable trifluoromethyl group. researchgate.net In a process developed for a similar compound, methyl 6-chloro-5-iodonicotinate, a copper(I) iodide catalyst is used with methyl chlorodifluoroacetate (MCDFA) and potassium fluoride (B91410) (KF) in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net This method is significant for its applicability in the synthesis of key intermediates for agrochemical and pharmaceutical compounds. researchgate.net The mechanism involves the in-situ generation of a (trifluoromethyl)copper species which then couples with the aryl iodide.

Palladium catalysis facilitates the introduction of carbonyl groups. For instance, the analogous compound methyl 5-bromo-6-iodonicotinate undergoes palladium-catalyzed carbonylation. google.com In this reaction, the substrate is treated with carbon monoxide in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a base such as triethylamine. google.com This transformation effectively converts the carbon-iodine bond into a carbon-carboxyl bond, offering a route to pyridine (B92270) dicarboxylic acid derivatives.

| Reaction | Starting Material | Reagents & Catalyst | Conditions | Product | Ref. |

| Copper-Catalyzed Trifluoromethylation | Methyl 6-chloro-5-iodonicotinate | Methyl chlorodifluoroacetate (MCDFA), CuI, KF | NMP, 120 °C | Methyl 6-chloro-5-(trifluoromethyl)nicotinate | researchgate.net |

| Palladium-Catalyzed Carbonylation | Methyl 5-bromo-6-iodonicotinate | CO (4.0 MPa), (Ph3P)2PdCl2, Et3N | Acetonitrile/Methanol (B129727), 50 °C | Dimethyl 5-bromopyridine-2,3-dicarboxylate | google.com |

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, and this deficiency is further intensified in this compound by the electron-withdrawing effects of the fluorine, iodine, and methoxycarbonyl substituents. Consequently, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which are common for benzene (B151609) and electron-rich heterocycles, are not readily achieved on this substrate. The high degree of deactivation suggests that any potential electrophilic attack would require extremely harsh reaction conditions, which would likely lead to decomposition or side reactions involving the functional groups. Therefore, electrophilic substitution on the pyridine core is not a synthetically viable strategy for this compound.

Functional Group Interconversions of the Ester and Halogen Substituents

Hydrolysis of the Methyl Ester

The methyl ester group of this compound can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation is typically achieved under basic conditions. The use of a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water is a common and effective method for this saponification. google.com The reaction proceeds by nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic workup to yield the final carboxylic acid. This hydrolysis is a fundamental step for further derivatization, such as amide bond formation.

| Reaction | Starting Material | Reagents | Solvent | Product | Ref. |

| Ester Hydrolysis | Methyl 3-(5-(4-fluoro-2,6-dimethylphenyl)pyridin-3-yl)-3-(4-methyl-2-(4-methyl-2-oxopyridin-1(2H)-yl)pentanamido)propanoate | LiOH·H₂O | THF / H₂O | 3-(5-(4-fluoro-2,6-dimethylphenyl)pyridin-3-yl)-3-(4-methyl-2-(4-methyl-2-oxopyridin-1(2H)-yl)pentanamido)propanoic acid | google.com |

Note: The example provided is for a structurally related pyridine derivative, illustrating the general methodology.

Reduction and Oxidation Reactions

The functional groups of this compound are susceptible to reduction and oxidation, although specific examples for this exact compound are not extensively documented.

Reduction: The methoxycarbonyl group is the most likely site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (5-fluoro-6-iodopyridin-3-yl)methanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBALH), could potentially achieve the reduction to the corresponding aldehyde under carefully controlled temperature conditions. The pyridine ring itself can be reduced to a dihydropyridine (B1217469) or piperidine, but this typically requires catalytic hydrogenation under specific conditions that may also affect the carbon-iodine bond. auburn.edu

Methyl 5 Fluoro 6 Iodonicotinate As a Key Building Block in Complex Molecule Synthesis

Access to Highly Substituted Nicotinic Acid Derivatives

The dual halogenation of the methyl 5-fluoro-6-iodonicotinate scaffold provides two distinct reactive sites for modification. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, particularly in metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the 6-position, while leaving the fluorine atom at the 5-position intact.

This selective reactivity is a cornerstone for creating highly substituted nicotinic acid derivatives. For instance, the iodine atom can be readily displaced or transformed through various chemical reactions. A notable transformation is carbonylation, where carbon monoxide is introduced to form a new carboxylic acid derivative. In a process involving a similar compound, methyl 5-bromo-6-iodonicotinate, the iodo group can be targeted in a palladium-catalyzed reaction under a carbon monoxide atmosphere to introduce a carboxyl group. google.com This type of transformation highlights the potential to convert the iodo-substituent into other functional groups, thereby increasing the molecular complexity and providing access to a variety of polysubstituted pyridine (B92270) cores. Furthermore, the halide itself can be exchanged; for example, a chloro-substituent on a nicotinic acid ester can be converted to an iodo-substituent using reagents like iodotrimethylsilane (B154268) and sodium iodide, demonstrating the tunability of the halogen pattern on the ring. google.com

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The strategic placement of the iodine atom makes this compound an excellent substrate for constructing more complex heterocyclic systems, many of which are relevant in medicinal chemistry. The carbon-iodine bond serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to this end. For example, a positional isomer, methyl 2-chloro-5-iodonicotinate, has been used in a Suzuki coupling with a boronic acid to synthesize a complex terpyridine system, a scaffold of interest in materials science and medicinal chemistry. acsmedchem.org This demonstrates the utility of the C-I bond in building intricate bi-aryl and multi-ring systems.

More directly, a derivative of the title compound has been used to create substituted dihydropyridines, which are core structures in many bioactive molecules. auburn.edu In a rhodium-catalyzed reaction, a pyridinium (B92312) salt derived from methyl 5-fluoronicotinate reacts with phenylboronic acid pinacol (B44631) ester to yield methyl 5-fluoro-1-methyl-6-phenyl-1,6-dihydropyridine-3-carboxylate. auburn.edu This reaction not only builds a more complex scaffold but also creates a new stereocenter, highlighting the advanced synthetic applications of this building block. auburn.edu Dihydropyridines are crucial intermediates for synthesizing a range of non-aromatic nitrogen heterocycles like tetrahydropyridines and piperidines. auburn.edu

The following table summarizes transformations used to generate complex heterocyclic scaffolds.

| Starting Material Class | Reaction Type | Resulting Scaffold |

| Iodo-nicotinate | Suzuki Coupling | Bi-aryl / Terpyridine Systems acsmedchem.org |

| Fluoro-pyridinium Salt | Rhodium-catalyzed Dearomatization | 1,6-Dihydropyridines auburn.edu |

| Chloro-cyanopyridine | Suzuki Coupling / Cyclization | Benzonaphthyridinones researchgate.net |

Precursor in the Generation of Fluorinated Organic Molecules

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. sci-hub.sealberts.edu.in this compound is a valuable precursor for synthesizing more elaborately fluorinated molecules, particularly those containing the trifluoromethyl (CF3) group.

The carbon-iodine bond can be selectively targeted for trifluoromethylation reactions. A robust and economically viable method involves a copper-catalyzed reaction using methyl chlorodifluoroacetate (MCDFA) as the trifluoromethyl source in the presence of potassium fluoride (B91410) (KF) and a copper(I) salt. sci-hub.seresearchgate.net This process has been successfully applied to the kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate from methyl 6-chloro-5-iodonicotinate, a closely related analogue. researchgate.net The reaction proceeds by the gradual addition of MCDFA to a mixture of the iodonicotinate, CuI, and KF at elevated temperatures. alberts.edu.inresearchgate.net This transformation is a key step in the synthesis of novel anti-infective agents, underscoring the industrial relevance of iodo-nicotinates as precursors to valuable fluorinated compounds. sci-hub.seresearchgate.net

The trifluoromethyl group is a common and advantageous functional group in pharmaceuticals due to its stability and drug-like properties. sci-hub.se The ability to efficiently convert the C-I bond to a C-CF3 bond makes iodo-substituted pyridines like this compound highly sought-after intermediates in drug discovery and development. sci-hub.seresearchgate.net

Reaction Details for Trifluoromethylation

| Substrate | Reagents | Product | Significance |

|---|

Integration into Multi-component Reactions and Cascade Processes

Modern organic synthesis emphasizes efficiency, often through multi-component reactions (MCRs) or cascade processes where multiple chemical bonds are formed in a single operation without isolating intermediates. The reactive nature of this compound makes it an ideal candidate for such elegant synthetic strategies.

Cascade reactions involving an initial cross-coupling followed by an intramolecular cyclization are a powerful tool for rapidly building molecular complexity. For instance, a Suzuki cross-coupling reaction between an o-halopyridine and a suitably functionalized boronic acid can be followed by a base-mediated ring closure to construct fused heterocyclic systems like benzonaphthyridinones in a two-step, one-pot sequence. researchgate.net The structure of this compound is well-suited for this type of strategy, where the iodine atom would participate in the initial coupling, and the ester and fluoro-substituents could influence a subsequent cyclization step.

Additionally, the pyridine core is a common target for MCRs. Three-component cascade reactions involving anilines, vinylogous amides, and α,β-unsaturated aldehydes have been reported for the synthesis of 1,2- and 1,4-dihydropyridines, demonstrating that complex pyridines can be assembled from simpler starting materials in a single step. auburn.edu As a pre-functionalized pyridine, this compound offers a complementary approach, acting as a key building block that can be integrated into later-stage convergent syntheses or cascade reactions to complete the synthesis of a complex target molecule.

Advanced Spectroscopic and Computational Investigations on Methyl 5 Fluoro 6 Iodonicotinate

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

The precise architecture of Methyl 5-fluoro-6-iodonicotinate is determined using a suite of high-resolution spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Applications of Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Multi-nuclear NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the pyridine (B92270) ring protons and one signal in the aliphatic region for the methyl ester protons. The proton at the C2 position would appear as a doublet, coupled to the fluorine atom at C5. The proton at C4 would likely appear as a doublet of doublets, showing coupling to both the fluorine atom and the C2 proton. The methyl protons of the ester group would present as a singlet.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals, corresponding to the seven carbon atoms in the molecule. The positions of these signals are influenced by the electronegative fluorine and iodine atoms. The carbon directly bonded to fluorine (C5) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. thermofisher.combiophysics.org It is expected to show a single resonance for the fluorine atom at the C5 position. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the protons at C2 and C4. The chemical shift provides insight into the electronic environment of the fluorine atom. thermofisher.combiophysics.org

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | |||

| H-2 | 8.0 - 8.5 | d | J(H,F) ≈ 2-4 Hz |

| H-4 | 7.5 - 8.0 | dd | J(H,H) ≈ 1-2 Hz, J(H,F) ≈ 8-10 Hz |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

| ¹³C | |||

| C-2 | 150 - 155 | d | J(C,F) ≈ 5-10 Hz |

| C-3 | 120 - 125 | s | N/A |

| C-4 | 140 - 145 | d | J(C,F) ≈ 15-20 Hz |

| C-5 | 155 - 160 | d | J(C,F) ≈ 230-250 Hz |

| C-6 | 90 - 95 | d | J(C,F) ≈ 30-35 Hz |

| C=O | 160 - 165 | s | N/A |

| -OCH₃ | 50 - 55 | s | N/A |

| ¹⁹F | |||

| F-5 | -110 to -130 | dd | J(F,H4) ≈ 8-10 Hz, J(F,H2) ≈ 2-4 Hz |

Note: The values presented are estimations based on data from structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (C₇H₅FINO₂), HRMS provides unambiguous confirmation of its molecular formula. The experimentally measured mass is compared to the theoretically calculated mass, and a match within a few parts per million (ppm) validates the proposed formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅FINO₂ |

| Calculated Monoisotopic Mass | 280.9349 u |

| Expected m/z [M+H]⁺ | 281.9422 |

Note: The expected m/z value is for the protonated molecule, a common species observed in techniques like Electrospray Ionization (ESI).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present. In the case of this compound, characteristic vibrations for the carbonyl group (C=O) of the ester, the C-F bond, the C-I bond, and the pyridine ring system would be observed. The C=O stretching vibration is typically a strong, sharp band in the IR spectrum. Aromatic C-H stretches and ring vibrations further confirm the presence of the pyridine core. The low-frequency region of the Raman spectrum is particularly useful for identifying the C-I stretching vibration.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-F | Stretching | 1000 - 1100 |

| C-I | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While a specific crystal structure for this compound is not widely published, this technique would, if performed, yield precise data on bond lengths, bond angles, and torsional angles. auburn.edu It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding involving the iodine atom or π-stacking of the pyridine rings. Such an analysis was crucial in determining the structure of derivatives like Methyl 5-fluoro-1-methyl-6-phenyl-1,6-dihydropyridine-3-carboxylate. auburn.edu

Quantum Chemical and Theoretical Approaches for Reactivity Prediction

Alongside experimental techniques, computational chemistry offers powerful tools for understanding and predicting the properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry and predict various properties. Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.

Furthermore, DFT can generate a molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine, oxygen, and nitrogen atoms, and positive potential around the hydrogen atoms and near the iodine atom (a phenomenon known as a σ-hole, which can lead to halogen bonding). These theoretical insights are invaluable for predicting how the molecule will interact with other reagents and for rationalizing its chemical behavior in reactions. researchgate.netalberts.edu.in

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing significant insights into the reactivity and selectivity of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how a molecule will interact with other reagents. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is expected to be the primary electron-donating orbital, while the LUMO will act as the principal electron-accepting orbital. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific, experimentally validated HOMO-LUMO energy values for this compound are not readily found in the current body of scientific literature, theoretical calculations can provide reliable estimates. Based on computational studies of analogous halogenated and fluorinated pyridine derivatives, a hypothetical FMO analysis can be constructed.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Estimated Value (eV) | Description |

| HOMO Energy | -9.5 to -10.5 | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 | The energy of the lowest unoccupied molecular orbital, reflecting the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 7.5 to 9.5 | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity and stability. |

Note: These values are estimations based on theoretical principles and data from similar compounds. Actual experimental values may vary.

The distribution of the HOMO and LUMO across the molecular structure is also of paramount importance. For this compound, the HOMO is likely to have significant electron density located on the iodine atom and the pyridine ring, suggesting these sites are susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms bearing the electron-withdrawing fluorine and ester groups, making these positions vulnerable to nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to model reaction mechanisms and elucidate the structures of transient species like transition states. For this compound, several reaction pathways can be computationally investigated, with nucleophilic aromatic substitution (SNA_r) being a prominent example.

In a typical S_NAr reaction, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex, which is a key intermediate. The stability of this complex and the energy barrier to its formation, represented by the transition state, are critical factors that determine the reaction rate.

Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction, providing a quantitative understanding of the reaction mechanism.

Comparative Chemical Behavior and Synthetic Utility of Methyl 5 Fluoro 6 Iodonicotinate Analogues

Comparison of Halogen Regioselectivity and Reactivity in Nicotinates

The synthesis of substituted nicotinates is a cornerstone of medicinal and materials chemistry. nih.gov Achieving specific regioselectivity during halogenation is crucial for their subsequent use in cross-coupling reactions. Traditional methods often lead to mixtures of products, but modern strategies, including the use of directing groups, have enabled more precise C-H halogenation. rsc.org

The reactivity of a halogenated nicotinate (B505614) is heavily dependent on the position and nature of the halogen. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is typically I > Br > Cl. yonedalabs.com This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition by the palladium catalyst.

In the context of di-halogenated pyridines, such as a 6-bromo-2-chloroquinoline, selective amination at the 6-position (C-Br bond) over the 2-position (C-Cl bond) can be achieved by carefully selecting the solvent and reaction conditions, highlighting the inherent reactivity differences. organic-chemistry.org For nicotinates, the electron-withdrawing nature of the ester group and the pyridine (B92270) nitrogen influences the electron density of the ring, further modulating the reactivity of the halogen substituents. The development of synthetic routes often involves multi-step processes where one halogen is introduced, followed by another, or where a precursor like a hydroxypyridine is converted to a halogenated derivative. sci-hub.se

Table 1: General Reactivity of Halogenated Pyridines in Common Reactions

| Reaction Type | Reactivity Order of Halogen (X) | Rationale |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | I > Br > Cl >> F | Based on C-X bond strength; weaker bonds undergo oxidative addition more readily. yonedalabs.com |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Based on the halogen's electronegativity, which polarizes the C-X bond and stabilizes the negatively charged Meisenheimer intermediate. stackexchange.comacs.org |

Differentiating Reactivity of Fluorine and Iodine Substituents

In methyl 5-fluoro-6-iodonicotinate, the fluorine and iodine atoms impart orthogonal reactivity. This differential reactivity is the cornerstone of its synthetic utility, allowing for selective functionalization at the C-6 position while leaving the C-5 position untouched for potential subsequent transformations.

The iodine at the C-6 position is the primary site for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This enables a wide range of transformations:

Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by aryl or alkyl groups using organoboron reagents. This is a powerful method for forming C-C bonds. yonedalabs.comscirp.org

Sonogashira Coupling: Formation of C-C triple bonds is achieved by coupling with terminal alkynes, a reaction that shows excellent selectivity for iodo-substituents over other halogens. mdpi.comrsc.org

Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond by reacting with various amines, a fundamental transformation in the synthesis of pharmaceuticals. researchgate.netlibretexts.org

The fluorine at the C-5 position behaves very differently. The C-F bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive in palladium-catalyzed cross-coupling reactions under conditions that activate the C-I bond. However, fluorine's extreme electronegativity strongly polarizes the C5-F bond. This polarization, combined with the electron-withdrawing effects of the adjacent ester and the ring nitrogen, makes the C-5 carbon atom highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . stackexchange.comreddit.com While the C-I bond is being used in a coupling reaction, the C-F bond remains, ready to be potentially displaced by a strong nucleophile in a later synthetic step. This stability hierarchy is crucial for sequential functionalization.

Contrasting Synthetic Strategies with Related Halogenated Pyridine Carboxylates

The synthesis of halogenated pyridine carboxylates can be approached through various strategies, with the choice of method depending on the desired substitution pattern and the available starting materials.

One common strategy involves the halogenation of a pre-existing pyridine ring. For example, a cost-effective route to methyl 6-chloro-5-(trifluoromethyl)nicotinate begins with 6-hydroxynicotinic acid. sci-hub.seresearchgate.net This precursor undergoes iodination, followed by chlorination (replacing the hydroxyl group) to yield methyl 6-chloro-5-iodonicotinate. The iodine then serves as a handle for a subsequent copper-catalyzed trifluoromethylation reaction. sci-hub.seresearchgate.net This contrasts with a hypothetical synthesis of this compound, which would likely require different reagents for the introduction of fluorine, such as electrophilic fluorinating agents.

Another major class of synthetic strategies involves building the pyridine ring itself. The Bohlmann–Rahtz pyridine synthesis, for example, uses enamines and propargyl ketones to construct the ring, but this often results in specific substitution patterns. nih.gov More recent methods allow for the construction of highly substituted pyridines, including nicotinate derivatives, from acyclic precursors, offering flexibility in installing various functional groups. beilstein-journals.org

Cross-coupling reactions are themselves a synthetic strategy. A key difference in using this compound versus a substrate like methyl 6-chloronicotinate is the reactivity in these couplings. While the iodo-compound will react under mild Suzuki or Sonogashira conditions, the corresponding chloro-compound typically requires more forcing conditions, more active catalysts, or specialized ligands to achieve comparable yields. yonedalabs.com

Table 2: Comparison of Synthetic Approaches for Halogenated Nicotinates

| Target Compound | Precursor | Key Transformation(s) | Reference(s) |

|---|

Impact of Halogen Substituents on Molecular Interactions and Synthetic Outcomes

The halogen substituents on a nicotinate ring do more than just provide reactive sites; they fundamentally influence the molecule's electronic properties and its ability to engage in non-covalent interactions, which in turn affects synthetic outcomes.

The electronic impact is significant. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. In this compound, this effect lowers the electron density of the entire aromatic ring system. This deactivation can influence the rate and efficiency of palladium-catalyzed reactions at the C-6 position. Conversely, this same effect is what activates the C-5 position for potential SNAr. stackexchange.com The substituent's position is critical; an electron-withdrawing group's ability to strengthen a halogen bond diminishes as it moves further away from the halogen atom (ortho > meta > para). nsf.gov

The steric and intermolecular impact is also crucial. Iodine is a large, polarizable atom capable of forming strong halogen bonds . researchgate.net This is a non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base, such as a nitrogen or oxygen atom from another molecule. researchgate.netnih.gov These interactions can influence the conformation of molecules in solution, the packing of molecules in a crystal lattice, and the binding affinity to biological targets. nih.gov The structural influence of halogens in co-crystals, for example, increases in the order of Cl < Br < I, correlating with the increasing size and polarizability that enhances halogen bonding. nih.gov Fluorine, being small and not very polarizable, does not typically form these types of halogen bonds. This difference in intermolecular interaction potential can lead to different synthetic outcomes, for instance, by affecting the solubility of intermediates or the stability of transition states.

Q & A

Q. Guidelines for Citation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.